Cas no 170893-02-4 (2-(7-Fluoro-1H-indol-3-yl)acetic acid)
2-(7-Fluoro-1H-indol-3-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(7-Fluoro-1H-indol-3-yl)acetic acid
- 1H-Indole-3-aceticacid, 7-fluoro-
- 7-Fluoroindole-3-aceticacid
- ANW-63886
- CHEMBL393431
- CTK0H0989
- MolPort-004-803-131
- SR 022
- SureCN5066540
- 7-Fluoro-1H-indole-3-acetic acid
- 1H-Indole-3-aceticacid,7-fluoro-(9CI)
- 7-Fluoroindole-3-acetic acid
- 1H-Indole-3-acetic acid, 7-fluoro-
- EN300-317502
- SY058641
- 1h-indole-3-acetic acid,7-fluoro-
- 170893-02-4
- SCHEMBL5066540
- A921582
- AKOS006312579
- DTXSID00626082
- AC4695
- CS-0215992
- (7-FLUORO-1H-INDOL-3-YL)ACETIC ACID
- 2-(7-fluoro-1H-indol-3-yl)aceticacid
- MFCD09954803
- Z1198266463
- KS-9206
- DB-329410
-
- MDL: MFCD09954803
- Inchi: 1S/C10H8FNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14)
- InChI Key: MXEHCUNCVQVBQL-UHFFFAOYSA-N
- SMILES: FC1=CC=CC2=C1NC=C2CC(=O)O
Computed Properties
- Exact Mass: 193.05390666g/mol
- Monoisotopic Mass: 193.05390666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.6
- Topological Polar Surface Area: 53.1Ų
Experimental Properties
- Density: 1.446±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Very slightly soluble (0.58 g/l) (25 º C),
2-(7-Fluoro-1H-indol-3-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8415-1 G |
2-(7-fluoro-1H-indol-3-yl)acetic acid |
170893-02-4 | 97% | 1g |
¥ 2,560.00 | 2021-05-07 | |
| Alichem | A199008407-1g |
2-(7-Fluoro-1H-indol-3-yl)acetic acid |
170893-02-4 | 95% | 1g |
$372.00 | 2022-04-02 | |
| Fluorochem | 225808-100mg |
2-(7-Fluoro-1H-indol-3-yl)acetic acid |
170893-02-4 | 95% | 100mg |
£132.00 | 2022-02-28 | |
| Fluorochem | 225808-1g |
2-(7-Fluoro-1H-indol-3-yl)acetic acid |
170893-02-4 | 95% | 1g |
£440.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09145-250mg |
2-(7-Fluoro-1H-indol-3-yl)acetic acid |
170893-02-4 | 97% | 250mg |
¥3229.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y09145-1g |
2-(7-Fluoro-1H-indol-3-yl)acetic acid |
170893-02-4 | 97% | 1g |
¥8259.0 | 2023-09-05 | |
| Chemenu | CM147580-1g |
2-(7-fluoro-1H-indol-3-yl)acetic acid |
170893-02-4 | 95% | 1g |
$430 | 2021-08-05 | |
| Matrix Scientific | 223163-1g |
2-(7-Fluoro-1H-indol-3-yl)acetic acid, 95% min |
170893-02-4 | 95% | 1g |
$780.00 | 2023-09-09 | |
| Matrix Scientific | 223163-5g |
2-(7-Fluoro-1H-indol-3-yl)acetic acid, 95% min |
170893-02-4 | 95% | 5g |
$2726.00 | 2023-09-09 | |
| Chemenu | CM147580-1g |
2-(7-fluoro-1H-indol-3-yl)acetic acid |
170893-02-4 | 95% | 1g |
$*** | 2023-03-31 |
2-(7-Fluoro-1H-indol-3-yl)acetic acid Suppliers
2-(7-Fluoro-1H-indol-3-yl)acetic acid Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 2-(7-Fluoro-1H-indol-3-yl)acetic acid
Introduction to 2-(7-Fluoro-1H-indol-3-yl)acetic acid (CAS No. 170893-02-4)
2-(7-Fluoro-1H-indol-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 170893-02-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a fluoro-substituted indole core linked to an acetic acid moiety, has garnered attention due to its structural features and potential biological activities. The presence of a fluorine atom at the 7-position of the indole ring enhances its metabolic stability and binding affinity, making it a valuable scaffold for developing novel therapeutic agents.
The indole moiety is a well-documented pharmacophore in medicinal chemistry, widely recognized for its role in various biological processes. Compounds containing indole structures have been extensively studied for their potential applications in treating neurological disorders, cancer, and inflammatory diseases. The introduction of a fluorine atom at the 7-position of the indole ring further modulates its pharmacokinetic properties, improving bioavailability and reducing susceptibility to enzymatic degradation. This modification has been strategically employed in the design of drugs targeting specific receptors and enzymes.
2-(7-Fluoro-1H-indol-3-yl)acetic acid (CAS No. 170893-02-4) serves as a versatile intermediate in synthetic chemistry, enabling the construction of more complex molecules with tailored biological activities. Its utility extends beyond simple intermediates, as it can be further functionalized to produce derivatives with enhanced pharmacological profiles. Researchers have leveraged this compound to develop inhibitors targeting key enzymes involved in metabolic pathways, such as fatty acid synthase and cyclooxygenase.
Recent advancements in computational chemistry and molecular modeling have facilitated the rational design of 2-(7-Fluoro-1H-indol-3-yl)acetic acid derivatives. These computational approaches allow scientists to predict the binding interactions of the compound with biological targets, optimizing its structure for improved efficacy and selectivity. The fluoro-substituted indole scaffold has been shown to exhibit potent activity against various disease-related proteins, making it a promising candidate for further development.
In the context of drug discovery, 2-(7-Fluoro-1H-indol-3-yl)acetic acid (CAS No. 170893-02-4) has been explored for its potential in treating neurological disorders. The indole ring is known to interact with serotonin receptors, which play a crucial role in mood regulation and cognitive function. Fluorinated indole derivatives have demonstrated improved binding affinity to these receptors compared to their non-fluorinated counterparts. This enhanced binding affinity translates into more effective modulation of neurotransmitter systems, offering therapeutic benefits for conditions such as depression and anxiety.
The compound's structural features also make it an attractive candidate for developing anticancer agents. Indole derivatives have been reported to exhibit inhibitory effects on various kinases and signaling pathways involved in tumor growth and progression. The fluorine atom at the 7-position enhances the compound's ability to interfere with these pathways by improving its solubility and metabolic stability. Preclinical studies have shown promising results with 2-(7-Fluoro-1H-indol-3-yl)acetic acid derivatives in inhibiting tumor cell proliferation and inducing apoptosis.
Beyond its applications in central nervous system disorders and cancer, 2-(7-Fluoro-1H-indol-3-yl)acetic acid (CAS No. 170893-02-4) has potential uses in treating inflammatory diseases. The acetic acid moiety allows for further derivatization into esters or amides, which can enhance the compound's bioavailability and target specific inflammatory mediators. Research has indicated that fluoro-substituted indole derivatives can modulate inflammatory responses by inhibiting key enzymes such as COX and LOX.
The synthesis of 2-(7-Fluoro-1H-indol-3-y)l]acetic acid involves multi-step organic reactions, including condensation reactions between fluoroindole precursors and acetic anhydride or acetyl chloride. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, ensuring its availability for research and development purposes. The purity and quality of 2-(7-fluoro-lH-indol-yJ-acetic acid) are critical factors that influence its applicability in pharmaceutical applications.
In conclusion, 2-(7-fluoro-lH-indol-yJ-acetic acid (CAS No . 170893 - 02 - 4 ) is a multifunctional compound with significant potential in drug discovery . Its unique structural features , including the fluoro-substituted indole core , make it a valuable scaffold for developing novel therapeutic agents targeting neurological disorders , cancer , and inflammatory diseases . Continued research into this compound will likely uncover additional applications , further solidifying its importance in medicinal chemistry . p >
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